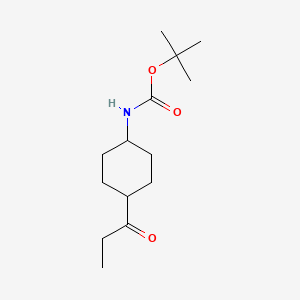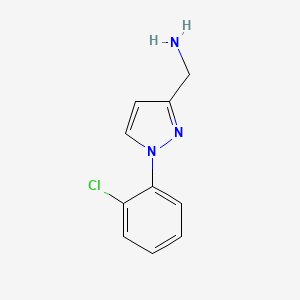
(1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine: is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine typically involves the reaction of 2-chlorobenzylamine with pyrazole derivatives. One common method includes the condensation of 2-chlorobenzylamine with 3-pyrazolecarboxaldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Wirkmechanismus
The mechanism of action of (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzylamine: Shares the chlorophenyl group but lacks the pyrazole ring.
1-(2-Bromophenyl)-1h-pyrazol-3-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
- The presence of both the chlorophenyl and pyrazole groups in (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine provides unique chemical properties, such as enhanced stability and reactivity, compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H10ClN3 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
[1-(2-chlorophenyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14/h1-6H,7,12H2 |
InChI-Schlüssel |
DPLUVVBHHKMZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


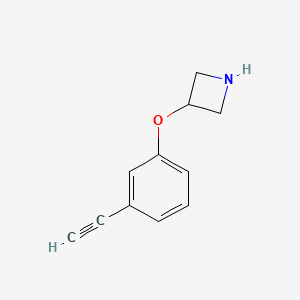

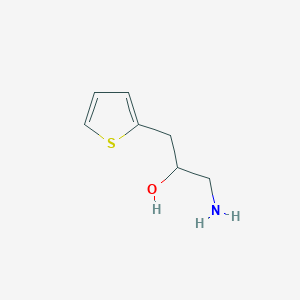
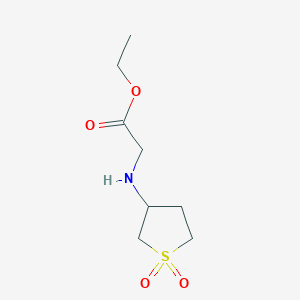
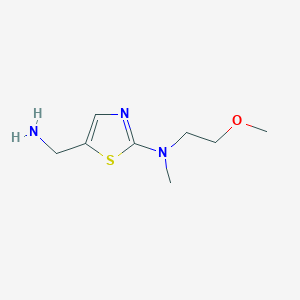

![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B13536809.png)
![1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
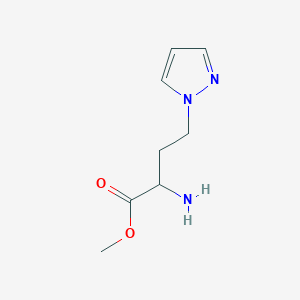
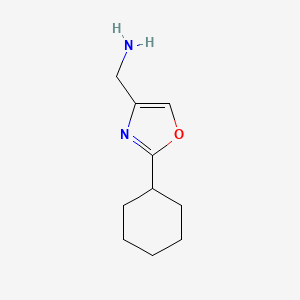
![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)

